{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium
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Overview
Description
{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[4,3-d]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[3,4-d]pyrimidines: Another class of compounds with a similar core but different structural features.
Pyrido[3,2-d]pyrimidines: These compounds also have a pyridopyrimidine core but with variations in the ring fusion and substituents.
Uniqueness
{6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanide sodium is unique due to its specific substitution pattern and the presence of a sulfanide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H10N3NaS- |
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Molecular Weight |
203.24 g/mol |
InChI |
InChI=1S/C8H11N3S.Na/c1-11-3-2-7-6(5-11)4-9-8(12)10-7;/h4H,2-3,5H2,1H3,(H,9,10,12);/p-1 |
InChI Key |
KJUUUUAHWKZBMV-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)[S-].[Na] |
Origin of Product |
United States |
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